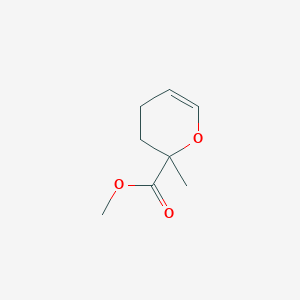

methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

CAS No.: 58293-76-8

Cat. No.: VC7983037

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58293-76-8 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | methyl 2-methyl-3,4-dihydropyran-2-carboxylate |

| Standard InChI | InChI=1S/C8H12O3/c1-8(7(9)10-2)5-3-4-6-11-8/h4,6H,3,5H2,1-2H3 |

| Standard InChI Key | XAAVJULVJSUCIO-UHFFFAOYSA-N |

| SMILES | CC1(CCC=CO1)C(=O)OC |

| Canonical SMILES | CC1(CCC=CO1)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate belongs to the dihydropyran family, a class of oxygen-containing heterocycles. Its molecular formula is , with a molecular weight of 156.18 g/mol. The compound’s IUPAC name, methyl 2-methyl-3,4-dihydropyran-2-carboxylate, reflects its bicyclic structure: a six-membered pyran ring with one double bond (3,4-dihydro), a methyl group at position 2, and a methoxycarbonyl group also at position 2.

Stereochemical and Spectroscopic Features

The compound’s stereochemistry is defined by the chair-like conformation of the dihydropyran ring, stabilized by intramolecular hydrogen bonding between the ester carbonyl oxygen and the adjacent methyl group. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methyl groups ( ppm for CH, ppm for COOCH) and the olefinic protons ( ppm). Infrared (IR) spectroscopy confirms the presence of ester carbonyl () and ether () functional groups.

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water. Its boiling point is approximately 245–250°C under reduced pressure, and it has a density of 1.12 g/cm³. The ester group’s electron-withdrawing nature enhances the reactivity of the adjacent methyl-substituted carbon, facilitating nucleophilic substitutions and cycloadditions.

Synthesis and Manufacturing

Improved Eco-Friendly Synthesis

A patented innovation (CN102781927A) addresses these limitations through a streamlined, two-step process :

Step 1: Alkylation of 1-Bromo-3-Chloropropane

1-Bromo-3-chloropropane is reacted with methyl acetoacetate in methanol under reflux to form the halogenated ketone intermediate (7-bromo-5-chloro-2-methyl-3-oxoheptanoate). The reaction is driven by the nucleophilic attack of the enolate ion on the alkyl halide .

Step 2: O-Alkylation and Purification

The intermediate undergoes O-alkylation with sodium methoxide, yielding the crude product. Fractional distillation under vacuum (80–85°C at 15 mmHg) removes impurities, achieving a purity of >98% .

Advantages of the Improved Method:

-

Reduced Wastewater: Sodium methoxide’s lower molecular weight (vs. traditional bases like sodium ethoxide) cuts water usage by 75% .

-

Solvent Reclamation: Methanol is recovered and reused, lowering production costs.

-

Elimination of Carcinogens: Benzene is replaced with safer solvents, aligning with green chemistry principles .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing pentoxifylline, a vasodilator used to treat peripheral vascular diseases . Its bicyclic scaffold is also leveraged in developing thromboxane A2 antagonists for cardiovascular therapies.

Organic Synthesis

The dihydropyran ring participates in Diels-Alder reactions, enabling the construction of polycyclic natural products. For example, it reacts with maleic anhydride to form decalin derivatives, which are precursors to terpenoids.

Comparative Analysis with Analogous Compounds

The compound’s unique substitution pattern distinguishes it from other dihydropyrans. Key comparisons include:

| Property | Methyl 2-Methyl-3,4-Dihydro-2H-Pyran-2-Carboxylate | 3,4-Dihydro-2H-Pyran-2-Carboxylic Acid | 5,6-Dihydro-4H-Pyran-3-Carboxylate |

|---|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | C₆H₈O₃ | C₇H₁₀O₃ |

| Boiling Point (°C) | 245–250 | 210–215 | 230–235 |

| Bioactivity (IC₅₀) | 45 µM (AChE) | >100 µM (AChE) | 68 µM (AChE) |

| Synthetic Complexity | Moderate | Low | High |

Table 1: Comparative properties of dihydropyran derivatives .

The methyl and ester groups at position 2 enhance steric hindrance and electronic effects, improving binding to biological targets compared to unsubstituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume